molecular formula C19H17FN2O2S2 B3402003 N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1049206-58-7

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B3402003
CAS RN: 1049206-58-7
M. Wt: 388.5 g/mol
InChI Key: DQMLFTOTZCKRQC-UHFFFAOYSA-N
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Description

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide, also known as EFTA, is a novel compound that has attracted considerable interest in the scientific community due to its potential therapeutic applications. EFTA belongs to the class of thiazole compounds, which have been extensively studied for their biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Moreover, N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide induces apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects
N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide reduces the production of reactive oxygen species (ROS) and inhibits the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. In vivo studies have shown that N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide reduces tumor growth and metastasis in mouse models of breast and colon cancer.

Advantages and Limitations for Lab Experiments

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit multiple signaling pathways, and its potent anti-cancer and anti-inflammatory activities. However, N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide also has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide is not fully understood, and further studies are needed to elucidate its molecular targets and downstream effects.

Future Directions

There are several future directions for the research on N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide. First, further studies are needed to elucidate the mechanism of action of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide and its molecular targets in cancer cells and immune cells. Second, studies are needed to optimize the pharmacokinetics and bioavailability of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide, including the development of novel drug delivery systems. Third, studies are needed to investigate the potential synergistic effects of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide with other anti-cancer and anti-inflammatory agents. Fourth, studies are needed to evaluate the safety and efficacy of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide in preclinical and clinical trials, including the identification of potential biomarkers for response and resistance to N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide. Finally, studies are needed to investigate the potential applications of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide in other diseases, such as autoimmune disorders and infectious diseases.

Scientific Research Applications

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. In addition, N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S2/c1-2-25-19-22-17(13-8-4-3-5-9-13)18(26-19)21-16(23)12-24-15-11-7-6-10-14(15)20/h3-11H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMLFTOTZCKRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(S1)NC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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